molecular formula C15H13ClN2O2 B3841997 N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide

N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide

Cat. No. B3841997
M. Wt: 288.73 g/mol
InChI Key: HBRQDOWIPZTGBP-YVLHZVERSA-N
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Description

“N’-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide” is a compound containing a hydrazide group and a chlorophenyl group. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are also bonded to a carbonyl group (C=O). The chlorophenyl group is a phenyl ring with a chlorine atom attached, which can exhibit different properties depending on its position on the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the hydrazide group (-CONHNH2) attached to a carbon atom, which is double-bonded to another nitrogen atom forming an imine. This nitrogen is then bonded to a 2-chlorophenyl group .


Chemical Reactions Analysis

Hydrazides can undergo a variety of reactions. They can react with bases to form hydrazine salts, or with acids to form hydrazinium salts. They can also undergo oxidation reactions to form azo compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar hydrazide group and the aromatic chlorophenyl group could influence its solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some hydrazides have been studied for their antimicrobial activity, where they interfere with the synthesis of the bacterial cell wall .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could explore the potential applications of this compound, such as its possible antimicrobial activity. It could also involve studying its reactivity under various conditions, or modifying its structure to enhance its properties .

properties

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(13-4-2-3-5-14(13)16)17-18-15(20)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,18,20)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRQDOWIPZTGBP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-4-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide
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N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide
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N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 4
N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide
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N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 6
N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide

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